Allyl 2-amino-4-methoxybenzoate
Description
Allyl 2-amino-4-methoxybenzoate is an ester derivative of 2-amino-4-methoxybenzoic acid, featuring an allyl group (–CH₂CH=CH₂) as the ester substituent. For instance, allyl 4-methoxybenzoate (CAS: 6941−68−0) is synthesized via esterification of 4-methoxybenzoic acid with allyl alcohol, yielding an 83% product under optimized conditions . This suggests that this compound could be similarly prepared by reacting 2-amino-4-methoxybenzoic acid with allyl alcohol.
The compound’s structure combines electron-donating groups (methoxy and amino) with the reactive allyl moiety, which may influence its chemical stability, solubility, and biological activity. Applications in pharmaceuticals or agrochemicals are plausible, given the bioactive roles of analogous compounds (e.g., antimicrobial or antimalarial agents) .
Properties
CAS No. |
145219-44-9 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
prop-2-enyl 2-amino-4-methoxybenzoate |
InChI |
InChI=1S/C11H13NO3/c1-3-6-15-11(13)9-5-4-8(14-2)7-10(9)12/h3-5,7H,1,6,12H2,2H3 |
InChI Key |
IXBCHXHCVBFVER-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)OCC=C)N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OCC=C)N |
Synonyms |
Benzoic acid, 2-amino-4-methoxy-, 2-propenyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Antimicrobial Activity
Studies on thymol, carvacrol, and eugenol derivatives reveal that substituents significantly impact potency. Eugenol (allyl-3-methoxy-4-hydroxybenzene) exhibits lower antimicrobial efficacy than thymol (isopropyl-m-cresol) and carvacrol (isopropyl-o-cresol), despite its allyl group. This highlights that the position and combination of substituents (e.g., methoxy vs. hydroxyl groups) modulate activity. However, allyl derivatives generally outperform n-propyl analogs. For example, allyl-substituted compounds demonstrated 4–10× greater potency against bacterial biofilms and planktonic cells than n-propyl derivatives .
Antimalarial Activity
In quinolone derivatives, the allyl group enhances antimalarial activity. Compound 18e (allyl-substituted) showed an IC₅₀ of 0.31 µM against P. falciparum, outperforming propargyl (18d, IC₅₀ = 1.24 µM) and n-propyl (18f) analogs. The allyl group’s planar geometry and electron-rich nature may improve target binding .
Table 1: Antimalarial Activity of Allyl vs. Other Substituents
| Compound | Substituent at Position 1 | IC₅₀ (µM) |
|---|---|---|
| 18e | Allyl | 0.31 |
| 18d | Propargyl | 1.24 |
| 18f | n-Propyl | ~0.93* |
*Estimated from relative potency data in .
Chemical Stability and Structural Features
Allyl esters exhibit unique stability under reaction conditions. For example, crystallographic studies of allyl-containing compounds (e.g., N-(2-allyl-4-chloro-2H-indazol-5-yl)-4-methoxybenzene) confirm that the allyl double bond (C=C distance: 1.314 Å) remains intact even in reactive environments . This stability contrasts with propyl or propargyl groups, which may undergo oxidation or isomerization.
Table 2: Bond Lengths in Allyl vs. Saturated Chains
| Bond Type | Bond Length (Å) | Reference Compound |
|---|---|---|
| Allyl C=C | 1.314 | Crystallized allyl compound |
| Allyl C–C (single bond) | 1.477–1.516 | Allyl chain in |
| Propyl C–C | ~1.54 | Typical alkanes |
Electronic and Steric Effects
The methoxy group (–OCH₃) is strongly electron-donating, which can activate the benzene ring for electrophilic substitution. However, in eugenol, this electron donation reduces antimicrobial potency compared to thymol’s weakly donating alkyl groups .
Crystallographic and Structural Comparisons
The crystal structure of 4-Allyl-2-methoxyphenyl 2-azido-4,6-dihydroxy-1H-1,2,4-oxadiazole-3-carboxamide (monoclinic, space group P2₁/n) reveals key geometric parameters:
- Allyl C–C bond lengths: 1.314–1.516 Å
- Dihedral angles between aromatic and allyl moieties: Influenced by steric and electronic effects .
Such data are critical for predicting molecular interactions in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
